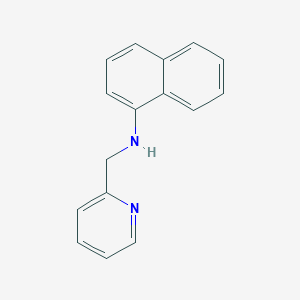

N-(pyridin-2-ylmethyl)naphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(pyridin-2-ylmethyl)naphthalen-1-amine” is a compound that contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-(pyridin-2-ylmethyl)” part indicates that a pyridine ring is attached to the naphthalene ring via a nitrogen atom.

Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-ylmethyl)naphthalen-1-amine” would consist of a naphthalene ring and a pyridine ring connected by a nitrogen atom. The exact structure would depend on the positions of the atoms and the bonds between them .Chemical Reactions Analysis

Again, while specific reactions involving “N-(pyridin-2-ylmethyl)naphthalen-1-amine” are not available, similar compounds have been involved in reactions with α-bromoketones and 2-aminopyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyridin-2-ylmethyl)naphthalen-1-amine” would depend on its molecular structure. For example, its solubility would depend on the polarity of its molecules, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

1. Luminescence in Coordination Compounds

In a study by Han et al. (2017), various Cd(II) coordination compounds were developed, including those with ligands related to N-(pyridin-2-ylmethyl)naphthalen-1-amine. These compounds exhibited diverse supramolecular networks and demonstrated strong solid-state luminescent properties, varying across a range of wavelengths. This research highlights the potential use of such compounds in luminescence and lighting applications (Han et al., 2017).

2. Anti-Proliferative Activity in Cancer Research

Abdel-Rahman et al. (2021) explored new pyridine derivatives, including those related to N-(pyridin-2-ylmethyl)naphthalen-1-amine, as inhibitors of the CDK2 enzyme. These compounds showed significant inhibition of various human cancer cell lines, indicating their potential in cancer treatment and drug development (Abdel-Rahman et al., 2021).

3. Synthesis and Characterization in Organic Chemistry

Najar and Ward (2013) synthesized a new bidentate ligand closely related to N-(pyridin-2-ylmethyl)naphthalen-1-amine. This study emphasizes the synthetic potential and versatility of such compounds in developing new materials with specific chemical properties (Najar & Ward, 2013).

4. Fluorescent Properties in Chemical Analysis

Xia-hon (2010) synthesized a compound similar to N-(pyridin-2-ylmethyl)naphthalen-1-amine, examining its fluorescent properties in different solutions. This research underscores the importance of such compounds in fluorescent probes and sensors, useful in various analytical and diagnostic applications (Xia-hon, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)naphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-11,18H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCYTTMMYMHKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 12674173 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879820.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)